Vedaprofen-d3

Vue d'ensemble

Description

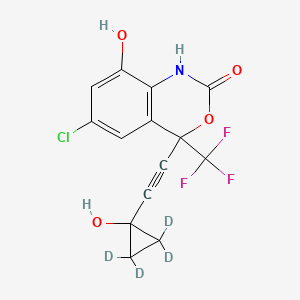

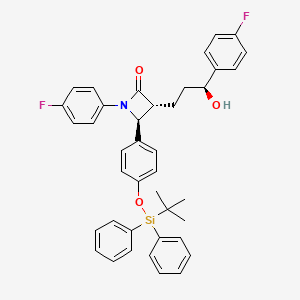

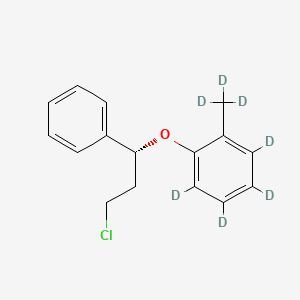

Vedaprofen-d3 is the deuterium labeled version of Vedaprofen . It’s a COX-1 selective nonsteroidal anti-inflammatory agent (NSAID) used for serum TxB2 and exudate PGE2 inhibition . It also acts as an Escherichia coli (E. coli) sliding clamp (SC) inhibitor with an IC50 of 222 μM .

Molecular Structure Analysis

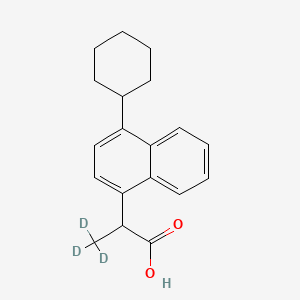

The molecular formula of Vedaprofen-d3 is C19H19D3O2 . The compound has a molecular weight of 285.40 . The SMILES string representation is [2H]C([2H])([2H])C(C(O)=O)c1ccc(C2CCCCC2)c3ccccc13 .

Physical And Chemical Properties Analysis

Vedaprofen-d3 is an analytical standard with a molecular weight of 285.40 and a molecular formula of C19H19D3O2 . It’s typically stored at 2-8°C .

Applications De Recherche Scientifique

Vedaprofen (Quadrisol) does not negatively impact the quality or freezability of stallion semen, indicating its safety for use in breeding stallions (Janett et al., 2005).

In dogs, vedaprofen demonstrates rapid absorption, high bioavailability, and does not accumulate in plasma following repeated oral administration. Its pharmacokinetics also reveal enantioselective properties, with the R(-) enantiomer predominating in plasma (Hoeijmakers et al., 2005).

Vedaprofen is as effective as ketoprofen for postoperative pain control in dogs undergoing maxillectomy or mandibulectomy, without showing any preventive analgesic effect (Fantoni et al., 2015).

In healthy cats, 14-day oral administration of vedaprofen does not cause adverse effects on renal function, hematological, or serum biochemical variables, suggesting its safety for short-term use (Khwanjai et al., 2012).

Vedaprofen produces significant inhibition of serum thromboxane B2 synthesis in ponies, indicating its effectiveness in managing acute nonimmune inflammation (Lees et al., 1999).

Vedaprofen shows antipyretic and analgesic efficacy in cats with upper respiratory tract disease or following ovariohysterectomy, suggesting its broader applicability in feline medicine (Lopez et al., 2007).

Combined treatment of vedaprofen and tramadol provides more effective postoperative analgesia and prevents hyperalgesia compared to their individual use in cats undergoing ovariohysterectomy (Brondani et al., 2009).

Vedaprofen and meloxicam are both efficacious and well-tolerated in dogs with musculoskeletal pain and inflammation (Nell et al., 2002).

Safety And Hazards

Vedaprofen-d3 is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion, rinse mouth and seek immediate medical attention .

Propriétés

IUPAC Name |

2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUGVMQFWFVFBX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676194 | |

| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vedaprofen-d3 | |

CAS RN |

1185054-34-5 | |

| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1185054-34-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.